
2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone: is an organic compound with the molecular formula C8H6Br2O2 . It belongs to the class of benzoquinones, which are known for their distinctive quinone structure. This compound is characterized by the presence of two bromine atoms and two methyl groups attached to the benzoquinone core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone typically involves the bromination of 3,5-dimethyl-1,4-benzoquinone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_8\text{H}_8\text{O}_2 + 2\text{Br}_2 \rightarrow \text{C}_8\text{H}_6\text{Br}_2\text{O}_2 + 2\text{HBr} ]
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to the corresponding hydroquinone derivative using reducing agents like sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of dibromoquinone derivatives.
Reduction: Formation of dibromohydroquinone.
Substitution: Formation of substituted benzoquinone derivatives.
Aplicaciones Científicas De Investigación
2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. It interacts with various molecular targets, including enzymes and proteins, by altering their redox state. This can lead to changes in cellular processes and pathways, contributing to its biological activities.
Comparación Con Compuestos Similares
- 2,6-Dichloro-3,5-dimethyl-1,4-benzoquinone
- 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone
- 2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone
Comparison: 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone is unique due to the specific positioning of the bromine and methyl groups on the benzoquinone core. This structural arrangement influences its reactivity and properties. Compared to its analogs, it may exhibit different redox potentials and biological activities, making it a valuable compound for specific research applications.
Propiedades
Número CAS |
87405-27-4 |
|---|---|
Fórmula molecular |
C8H6Br2O2 |
Peso molecular |
293.94 g/mol |
Nombre IUPAC |
2,6-dibromo-3,5-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H6Br2O2/c1-3-5(9)8(12)6(10)4(2)7(3)11/h1-2H3 |
Clave InChI |
LAGROTQXGYXIRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=O)C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


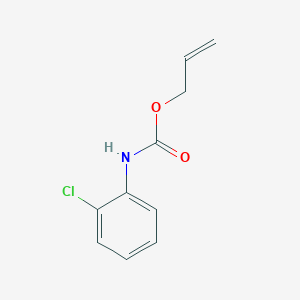


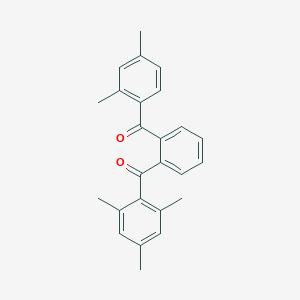
![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate](/img/structure/B11950326.png)
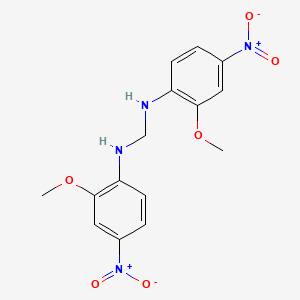

![11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one](/img/structure/B11950344.png)
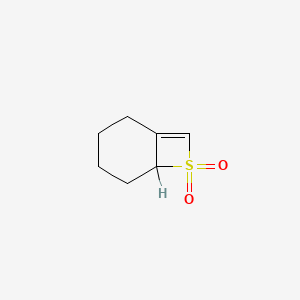
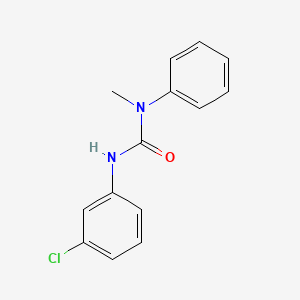

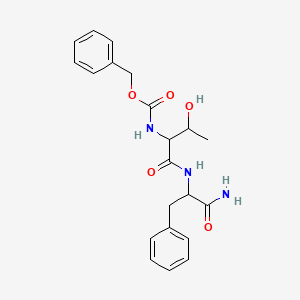

![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate](/img/structure/B11950363.png)
